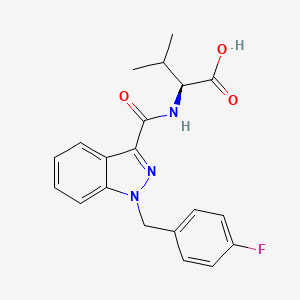

AB-FUBINACA metabolite 3

説明

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-[[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O3/c1-12(2)17(20(26)27)22-19(25)18-15-5-3-4-6-16(15)24(23-18)11-13-7-9-14(21)10-8-13/h3-10,12,17H,11H2,1-2H3,(H,22,25)(H,26,27)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTKFXNTAUXIRK-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401342556 | |

| Record name | N-((1-((4-Fluorophenyl)methyl)-1H-indazol-3-yl)carbonyl)-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401342556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1877243-60-1 | |

| Record name | N-((1-((4-Fluorophenyl)methyl)-1H-indazol-3-yl)carbonyl)-L-valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1877243601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((1-((4-Fluorophenyl)methyl)-1H-indazol-3-yl)carbonyl)-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401342556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-((1-((4-FLUOROPHENYL)METHYL)-1H-INDAZOL-3-YL)CARBONYL)-L-VALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGP65B4RYW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Senior Scientist's Guide to the Definitive Structure Elucidation of AB-FUBINACA Metabolite 3

Executive Summary

The proliferation of synthetic cannabinoid receptor agonists (SCRAs) presents a formidable challenge to the forensic, clinical, and toxicological sciences. AB-FUBINACA, a potent indazole-carboxamide based SCRA, is of particular concern due to its widespread abuse and association with severe adverse health events.[1][2] Effective monitoring and regulation rely on the accurate identification of its metabolic products in biological matrices. This guide provides an in-depth, field-proven methodology for the unambiguous chemical structure elucidation of a primary urinary marker: AB-FUBINACA metabolite 3. We will move beyond simple procedural lists to explain the scientific causality behind the selection of an integrated analytical workflow, combining High-Resolution Mass Spectrometry (HRMS) with Nuclear Magnetic Resonance (NMR) spectroscopy. This document serves as a technical whitepaper for researchers and drug development professionals, establishing a self-validating system for structural confirmation that ensures the highest degree of scientific integrity.

The Metabolic Fate of AB-FUBINACA: The Genesis of Metabolite 3

Understanding the biotransformation of the parent compound is the first step in identifying a target for elucidation. AB-FUBINACA undergoes extensive phase I metabolism in the human body, primarily through hydroxylation and amide hydrolysis.[2][3][4] While multiple hydroxylated metabolites are formed, the hydrolysis of the terminal primary amide on the valine moiety represents a major metabolic pathway.[3][5] This reaction cleaves the amide to a carboxylic acid, yielding the target compound: (2S)-2-[[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino]-3-methylbutanoic acid , hereafter referred to as AB-FUBINACA metabolite 3.[6][7][8]

The prevalence of this metabolite in authentic urine samples makes it a critical biomarker for confirming AB-FUBINACA consumption.[4] The following diagram illustrates this primary biotransformation pathway.

Sources

- 1. Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ecddrepository.org [ecddrepository.org]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. Identification of AB-FUBINACA metabolites in authentic urine samples suitable as urinary markers of drug intake using liquid chromatography quadrupole tandem time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. AB-FUBINACA Metabolite 3 | LGC Standards [lgcstandards.com]

- 7. caymanchem.com [caymanchem.com]

- 8. AB-FUBINACA metabolite 3 | CAS 1877243-60-1 | Cayman Chemical | Biomol.com [biomol.com]

Identification of Major AB-FUBINACA Metabolites in Human Urine: A Methodological and Mechanistic Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AB-FUBINACA (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in forensic and clinical cases worldwide.[1][2][3] Due to its extensive and rapid metabolism, the parent compound is often found in low concentrations or is entirely absent in urine samples, making the identification of its metabolites crucial for confirming consumption.[4][5] This guide provides a comprehensive overview of the primary biotransformation pathways of AB-FUBINACA in humans and presents a detailed, field-proven workflow for the robust identification of its major urinary metabolites. We delve into the causality behind experimental choices, from sample preparation to instrumental analysis, to provide a self-validating system for researchers.

The Rationale for Metabolite-Centric Detection

Synthetic cannabinoids like AB-FUBINACA are designed for high potency but are subject to extensive Phase I and Phase II metabolism in the liver to increase their polarity and facilitate excretion.[6][7] Consequently, urinary biomarkers of consumption are almost exclusively the substance's metabolites.[2][4] Understanding the metabolic fate of AB-FUBINACA is therefore not an academic exercise, but a fundamental requirement for developing reliable analytical methods for clinical toxicology and forensic investigations. In vitro studies using human liver microsomes (HLMs) and human hepatocytes have been instrumental in predicting the metabolic pathways, with results showing good correlation with metabolites found in authentic urine specimens.[5][8][9]

Biotransformation of AB-FUBINACA: Key Metabolic Pathways

The metabolism of AB-FUBINACA is multifaceted, involving several key enzymatic reactions. The primary routes of biotransformation are amide hydrolysis, hydroxylation at various positions, and subsequent glucuronidation of the resulting products.[5][8][10]

-

Amide Hydrolysis: The most prominent metabolic pathway for AB-FUBINACA is the hydrolysis of the terminal primary amide on the amino-oxobutane moiety.[8][11] This reaction creates the corresponding carboxylic acid metabolite (AB-FUBINACA carboxylic acid), which is one of the most abundant and long-term urinary markers.[8][11]

-

Hydroxylation: Oxidative metabolism via cytochrome P450 enzymes introduces hydroxyl groups onto the molecule. This occurs primarily on the amino-oxobutane moiety (alkyl hydroxylation) and, to a lesser extent, on the indazole ring.[1][5][8] These hydroxylated metabolites can be further metabolized.

-

Secondary Metabolism: Metabolites formed through initial hydrolysis or hydroxylation can undergo further biotransformations. For example, a hydroxylated metabolite can then undergo amide hydrolysis, resulting in a hydroxy-carboxylic acid metabolite, another key urinary marker.[8]

-

Glucuronidation (Phase II Conjugation): Hydroxylated metabolites and the primary carboxylic acid metabolite can be conjugated with glucuronic acid.[5][10] This process significantly increases the water solubility of the metabolites, facilitating their renal excretion. These glucuronide conjugates are often the predominant form in urine, necessitating a hydrolysis step during sample preparation for effective detection.[6][12][13]

-

Minor Pathways: Other observed, less common pathways include dehydrogenation, epoxidation followed by hydrolysis to form dihydrodiols, and N-dealkylation.[5][8][14] Notably, the p-fluorobenzyl moiety of AB-FUBINACA appears to be metabolically stable, with no defluorination or aromatic hydroxylation observed.[8][9]

The following diagram illustrates the principal metabolic transformations of AB-FUBINACA.

Caption: Major metabolic pathways of AB-FUBINACA in humans.

Analytical Workflow: A Self-Validating Protocol

The detection of polar, non-volatile metabolites necessitates the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15] Gas Chromatography-Mass Spectrometry (GC-MS) is generally unsuitable without derivatization due to the poor volatility and thermal instability of these target analytes.[15] The following workflow is designed for maximal recovery and sensitivity.

Caption: End-to-end workflow for AB-FUBINACA metabolite identification.

Detailed Experimental Protocol: Sample Preparation

Causality: The primary goal of sample preparation is to cleave the glucuronide conjugates to release the free metabolites and then to isolate these analytes from the complex urine matrix, which can cause ion suppression during mass spectrometry analysis.

-

Aliquot Sample: Transfer 1.0 mL of urine into a 15 mL polypropylene centrifuge tube.

-

Add Internal Standard: Spike the sample with an appropriate deuterated internal standard corresponding to one of the target metabolites. This is critical for accurate quantification and to account for variability in extraction efficiency and matrix effects.

-

Buffer Addition: Add 1.0 mL of 0.1 M acetate buffer (pH 4.8-5.0) to the sample.[16] Vortex for 10 seconds. The buffer optimizes the pH for the subsequent enzymatic reaction.

-

Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase from E. coli.[16][17] Vortex gently and incubate in a water bath at 55-65°C for 1 to 2 hours.[16][17] This step is crucial as most metabolites are excreted in a conjugated form.[12]

-

Cool and Centrifuge: Allow the sample to cool to room temperature. Centrifuge at 3,000 x g for 5 minutes to pellet any precipitate.

-

Solid-Phase Extraction (SPE):

-

Condition: Condition a mixed-mode SPE cartridge by washing sequentially with 2 mL of methanol and 2 mL of deionized water.

-

Load: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

-

Wash: Wash the cartridge with 2 mL of 10% methanol in water to remove salts and highly polar interferences.

-

Elute: Elute the target metabolites with 2 mL of methanol or an appropriate solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).[18]

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).[18] This ensures the sample solvent is compatible with the LC system, leading to good peak shape.

Detailed Experimental Protocol: LC-MS/MS Analysis

Causality: This step separates the metabolites chromatographically before introducing them to the mass spectrometer, which then fragments the molecules and detects the resulting ions, providing high specificity and sensitivity for identification and quantification.

-

Liquid Chromatography (LC) System:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over 8-10 minutes, hold for 2 minutes, and then re-equilibrate.

-

Flow Rate: 0.3-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS) System:

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Acquisition Mode: For initial identification, a high-resolution mass spectrometer (HR-MS) like a Q-TOF is ideal to acquire full-scan data and accurate mass MS/MS spectra.[2][8] For routine quantification, a triple quadrupole (QqQ) instrument operating in Multiple Reaction Monitoring (MRM) mode is preferred for its superior sensitivity and selectivity.[19]

-

Key Parameters: Monitor the protonated molecular ion [M+H]+ as the precursor ion. Select 2-3 characteristic product ions for each metabolite for confident identification and quantification.

-

Summary of Major Urinary Biomarkers

Based on analysis of authentic human urine samples and in vitro hepatocyte models, several key metabolites have been consistently identified as reliable markers of AB-FUBINACA intake.[2][8][20]

| Metabolite Name/Type | Biotransformation Pathway | Recommended as a Urinary Marker | Rationale for Selection |

| AB-FUBINACA Carboxylic Acid | Amide Hydrolysis | Primary | Highly abundant and persists for a longer duration in urine compared to other metabolites.[8][11] |

| Hydroxyalkyl AB-FUBINACA | Alkyl Hydroxylation | Primary | A major Phase I metabolite found in significant concentrations.[1][5] |

| Hydroxy AB-FUBINACA Carboxylic Acid | Alkyl Hydroxylation + Amide Hydrolysis | Primary | Represents a major secondary metabolic pathway, also found in high abundance.[8] |

| Dihydrodiol AB-FUBINACA | Epoxidation + Hydrolysis | Confirmatory | A useful marker to increase the confidence of detection.[8] |

| Parent AB-FUBINACA | Unchanged Drug | Not Recommended | Often undetectable or present at very low concentrations in urine.[2][4] |

Conclusion

The successful identification of AB-FUBINACA consumption from a human urine sample is critically dependent on targeting its major metabolites. The parent compound is an unreliable marker due to its rapid and extensive biotransformation. A robust analytical strategy must therefore incorporate an enzymatic hydrolysis step to cleave glucuronide conjugates, followed by a sensitive and specific LC-MS/MS method. The primary targets for routine screening should be the AB-FUBINACA carboxylic acid and hydroxyalkyl AB-FUBINACA metabolites, as they are consistently the most abundant species found in urine. By understanding the metabolic pathways and implementing a validated analytical workflow as described, research, clinical, and forensic laboratories can achieve reliable and definitive identification of AB-FUBINACA exposure.

References

-

Lobato-Freitas, D., et al. (2021). Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications. Toxics.

-

Xu, F., et al. (2019). Analysis of AMB-FUBINACA Biotransformation Pathways in Human Liver Microsome and Zebrafish Systems by Liquid Chromatography-High Resolution Mass Spectrometry. Frontiers in Chemistry.

-

Diao, X., & Huestis, M. A. (2019). New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. Frontiers in Chemistry.

-

Erratico, C., et al. (2016). In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid. Journal of Analytical Toxicology.

-

World Health Organization. (2019). Critical Review Report: AB-FUBINACA. Expert Committee on Drug Dependence.

-

Castaneto, M. S., et al. (2015). Identification of AB-FUBINACA metabolites in human hepatocytes and urine using high-resolution mass spectrometry. Forensic Toxicology.

-

Lobato-Freitas, D., et al. (2021). Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications. National Center for Biotechnology Information.

-

Diao, X., et al. (2016). In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22. The AAPS Journal.

-

Erratico, C., et al. (2016). In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid. Semantic Scholar.

-

El-Essawy, A. M., et al. (2020). Detection of some synthetic cannabinoids (FUB-AMB and AB-FUBINACA) in blood and urine using gas chromatography-mass spectrometry. ProBiologists.

-

Chen, H. H., et al. (2016). Detection and Characterization of the Effect of AB-FUBINACA and Its Metabolites in a Rat Model. Journal of Cellular Biochemistry.

-

Liu, C., et al. (2021). Quantification of Major Metabolites of AB-FUBINACA in Solid Tissues Obtained from an Abuser. Journal of Analytical Toxicology.

-

Rashwan, G., et al. (2022). Review on AMB-FUBINACA one of synthetic cannabinoids present in Egypt. Ain Shams Journal of Forensic Medicine and Clinical Toxicology.

-

Hädener, M., et al. (2016). Identification of AB-FUBINACA metabolites in authentic urine samples suitable as urinary markers of drug intake using liquid chromatography quadrupole tandem time of flight mass spectrometry. Drug Testing and Analysis.

-

Kataev, S. S., et al. (2015). Identification of AB-FUBINACA markers in urine by GC-MS method. Journal of Siberian Federal University. Chemistry.

-

Chen, H. H., et al. (2016). Detection and Characterization of the Effect of AB-FUBINACA and Its Metabolites in a Rat Model. Wiley Online Library.

-

Liu, C., et al. (2021). Quantification of Major Metabolites of AB-FUBINACA in Solid Tissues Obtained from an Abuser. PubMed.

-

Arkell, T. R., et al. (2022). Characterisation of AMB-FUBINACA metabolism and CB1-mediated activity of its acid metabolite. Scientific Reports.

-

Lobato-Freitas, D., et al. (2021). Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications. MDPI.

-

Mardal, M., et al. (2022). Detection of ADB-BUTINACA Metabolites in Human Urine, Blood, Kidney and Liver. Journal of Analytical Toxicology.

-

El-Essawy, A. M., et al. (2020). Detection of some synthetic cannabinoids (FUB-AMB and AB-FUBINACA) in blood and urine using gas chromatography-mass spectrometry liquid–liquid extraction. ProBiologists.

-

BenchChem. (2025). LC-MS/MS method for quantification of App-fubinaca metabolites. BenchChem.

-

Diao, X., & Huestis, M. A. (2019). Synthetic Cannabinoids Metabolism. Frontiers in Psychiatry.

-

Partyka, K., et al. (2018). Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography–tandem mass spectrometry. International Journal of Legal Medicine.

-

United Nations Office on Drugs and Crime. (2020). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. UNODC.

Sources

- 1. ecddrepository.org [ecddrepository.org]

- 2. Identification of AB-FUBINACA metabolites in authentic urine samples suitable as urinary markers of drug intake using liquid chromatography quadrupole tandem time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. probiologists.com [probiologists.com]

- 7. Characterisation of AMB-FUBINACA metabolism and CB1-mediated activity of its acid metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 12. butlerov.com [butlerov.com]

- 13. probiologists.com [probiologists.com]

- 14. researchgate.net [researchgate.net]

- 15. Analysis of AMB-FUBINACA Biotransformation Pathways in Human Liver Microsome and Zebrafish Systems by Liquid Chromatography-High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ovid.com [ovid.com]

- 17. mdpi.com [mdpi.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

In-Depth Technical Guide: Metabolic Stability and Biotransformation of AB-FUBINACA Metabolite 3 In Vitro

Executive Summary

Understanding the pharmacokinetic fate of synthetic cannabinoid receptor agonists (SCRAs) is critical for forensic toxicology and drug metabolism and pharmacokinetics (DMPK) profiling. AB-FUBINACA, an indazole-based SCRA, undergoes rapid and extensive biotransformation in vivo and in vitro[1]. The most prominent and analytically significant product of this degradation is AB-FUBINACA Metabolite 3 (M3) [2]. This whitepaper explores the mechanistic formation, in vitro metabolic stability, and validated analytical protocols for evaluating M3, highlighting why it serves as the optimal biomarker for parent drug exposure.

Chemical Identity and Structural Mechanics

AB-FUBINACA features an indazole core, a 4-fluorobenzyl moiety, and a primary amide-linked valine derivative. While the parent compound is subject to multiple metabolic routes, the primary pathway is the enzymatic hydrolysis of the terminal amide.

This cleavage yields AB-FUBINACA Metabolite 3 , formally identified as N-[[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]carbonyl]-L-valine (CAS: 1877243-60-1)[3].

Figure 1: Biotransformation pathway of AB-FUBINACA to Metabolite 3 and Phase II clearance.

Mechanistic Causality: Why M3 is a "Thermodynamic Sink"

The conversion of AB-FUBINACA to M3 is catalyzed primarily by hepatic carboxylesterases (CES) and amidases. Once the terminal amide is cleaved to a carboxylic acid, the molecule enters a metabolic "thermodynamic sink" regarding Phase I clearance.

The Causality of Stability: The newly formed carboxylate group on M3 is strongly electron-withdrawing. This deactivates the adjacent alkyl chain, making hydrogen abstraction—the critical, rate-limiting step for Cytochrome P450 (CYP) mediated aliphatic hydroxylation—energetically unfavorable. Consequently, while the parent AB-FUBINACA interacts competitively with CYP2C8, CYP2C9, and CYP2C19[4], M3 resists further CYP oxidation. Instead, M3 is primed almost exclusively for Phase II clearance via UDP-glucuronosyltransferases (UGTs), forming an acyl glucuronide.

In Vitro Metabolic Stability Profile

Metabolic stability is quantified using half-life (

In stark contrast, isolated M3 exhibits profound Phase I stability. When incubated in HLMs supplemented only with NADPH (the standard CYP cofactor), M3 shows negligible degradation over a 120-minute period. Meaningful clearance of M3 in vitro requires the addition of Uridine 5'-diphospho-glucuronic acid (UDPGA) to activate the UGT-mediated acyl glucuronidation pathway.

Quantitative Pharmacokinetic Data Summary

| Compound | Assay System | Phase I | Intrinsic Clearance ( | Primary Clearance Pathway |

| AB-FUBINACA | Human Liver Microsomes | 62.6 ± 4.0 | ~13.7 µL/min/mg | Amide Hydrolysis, CYP Oxidation |

| Metabolite 3 (M3) | Human Liver Microsomes | > 240.0 * | < 2.0 µL/min/mg * | Acyl Glucuronidation (UGT) |

*Note: M3 exhibits extended Phase I stability; clearance is heavily dependent on UGT cofactor (UDPGA) supplementation.

Validated Experimental Protocol: In Vitro Stability Assessment

To accurately assess the metabolic stability of M3, a self-validating experimental workflow must be employed. This protocol ensures that observed degradation is purely enzymatic and not an artifact of chemical instability.

Figure 2: Step-by-step in vitro HLM incubation workflow for metabolic stability assessment.

Step-by-Step Methodology

-

Matrix Preparation & Pre-Incubation: Suspend pooled Human Liver Microsomes (HLMs) in 0.1 M potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

-

Rationale: pH 7.4 mimics physiological conditions, maintaining the conformational integrity of membrane-bound CYPs and UGTs.

-

-

Substrate Addition: Spike AB-FUBINACA M3 (final concentration 1 µM) into the matrix. Keep organic solvent (e.g., Acetonitrile) below 0.1% v/v.

-

Rationale: Higher solvent concentrations can non-competitively inhibit CYP/UGT activity, skewing

calculations.

-

-

Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding a cofactor mixture (1 mM NADPH and 2 mM UDPGA, supplemented with 25 µg/mL alamethicin for UGT pore formation).

-

Self-Validating Controls: Run a parallel "-Cofactor" control (buffer instead of NADPH/UDPGA).

-

Rationale: This isolates enzymatic clearance from chemical degradation or non-specific protein binding to the incubation vessel.

-

-

Time-Course Sampling & Quenching: At intervals (0, 15, 30, 60, 120 min), extract 50 µL aliquots and immediately plunge into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., M3-d4).

-

Rationale: The 3:1 organic ratio and freezing temperature instantly precipitate proteins and halt enzymatic activity, locking the exact pharmacokinetic time-point.

-

-

Centrifugation & LC-HRMS/MS Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant using Liquid Chromatography-High Resolution Mass Spectrometry (e.g., Q-Exactive Orbitrap) to quantify the parent disappearance and monitor acyl glucuronide formation.

Conclusion

AB-FUBINACA Metabolite 3 represents a critical node in the pharmacokinetic profile of synthetic cannabinoids. Its rapid formation via amide hydrolysis and subsequent resistance to Phase I oxidation make it a highly stable, long-lasting biomarker in vitro and in vivo. For drug development and toxicology professionals, targeting M3 provides a wider detection window and a more reliable analyte than the rapidly cleared parent compound.

References

Sources

Metabolic Divergence in Synthetic Cannabinoids: A Technical Guide to AB-FUBINACA Metabolite 3 vs. Core Carboxylic Acid Metabolites

Executive Summary & Scope

As synthetic cannabinoid receptor agonists (SCRAs) proliferate, identifying definitive biomarkers of ingestion is paramount for forensic and clinical toxicology. AB-FUBINACA, a potent indazole-derived SCRA, presents a complex metabolic profile. This whitepaper elucidates the critical structural, enzymatic, and analytical differences between its primary urinary marker—AB-FUBINACA Metabolite 3 (M3) —and the broader class of core carboxylic acid metabolites (M4) . Understanding this divergence is critical for designing self-validating LC-HRMS workflows and avoiding false-positive attributions in complex biological matrices.

Structural and Mechanistic Divergence

The metabolic fate of AB-FUBINACA is dictated by the vulnerability of its amide linkages. The distinction between M3 and core carboxylic acid metabolites lies in which amide bond is cleaved during Phase I biotransformation.

-

AB-FUBINACA Metabolite 3 (M3): Also known as the terminal carboxylic acid (CAS 1877243-60-1), M3 is formed via the hydrolysis of the terminal primary amide on the valinamide side chain[1]. Because it retains the intact valine backbone, M3 is a highly specific biomarker for AB-FUBINACA (and its ester analog, AMB-FUBINACA)[2].

-

Core Carboxylic Acid Metabolite (M4): Chemically identified as 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid (CAS 66687-07-8), this metabolite is formed via the complete cleavage of the valinamide side chain at the internal amide bond[3]. Because this fluorobenzyl-indazole core is shared among multiple SCRAs (e.g., FUB-PB-22), M4 is an unspecific marker that cannot definitively prove AB-FUBINACA ingestion.

Enzymatic Pathways and Pharmacokinetics

From a pharmacokinetic perspective, the formation of these two acidic metabolites relies on entirely different enzymatic machinery, directly impacting their abundance in urine.

The formation of M3 is primarily catalyzed by Carboxylesterase 1 (CES1) , a highly efficient hepatic enzyme responsible for the rapid hydrolysis of amides and esters[4]. This biotransformation acts as a critical detoxification step; the conversion of the terminal amide to a carboxylic acid drastically reduces the molecule's lipophilicity and renders it largely inactive at the CB1 receptor[5].

Conversely, the internal amide cleavage required to form M4 is sterically hindered. This reaction relies on slower Cytochrome P450 (CYP) mediated oxidation and subsequent amidase activity, making it a minor pathway compared to CES1-mediated terminal hydrolysis[5].

Metabolic divergence of AB-FUBINACA into M3 and core carboxylic acid metabolites.

Analytical Differentiation: LC-HRMS Experimental Workflow

To accurately differentiate M3 from M4 in biological matrices, a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is required. The following methodology ensures high recovery and specific identification by exploiting the distinct physicochemical properties of these acidic metabolites.

Step-by-step LC-HRMS workflow for isolating and identifying AB-FUBINACA acidic metabolites.

Step-by-Step Methodology & Causality

Step 1: Enzymatic Hydrolysis

-

Action: Aliquot 500 µL of urine. Add 50 µL of β-glucuronidase (e.g., from E. coli) and 500 µL of 0.1 M phosphate buffer (pH 6.8). Incubate at 37°C for 1 hour.

-

Causality: Both M3 and M4 undergo extensive Phase II acyl-glucuronidation. Cleaving these conjugates is mandatory to quantify the total aglycone pool. This drastically lowers the limit of detection (LOD) and simplifies the MS spectra, ensuring the parent mass is accurately targeted[2].

Step 2: Solid Phase Extraction (SPE)

-

Action: Condition Mixed-Mode Anion Exchange (MAX) cartridges with methanol and water. Load the hydrolyzed sample. Wash with 5% methanol in water, followed by 0.1 M HCl. Elute with 2% formic acid in methanol.

-

Causality: MAX sorbents specifically exploit the negative charge of the carboxylic acid moieties (pKa ~4.5) at a neutral pH. The acidic elution neutralizes this charge, selectively releasing M3 and M4 while permanently retaining neutral lipids and basic matrix interferences on the column.

Step 3: UHPLC Separation

-

Action: Inject 5 µL onto a sub-2 µm C18 column. Use a mobile phase gradient of Water (A) and Acetonitrile (B), both containing 0.1% formic acid, ramping from 5% B to 95% B over 10 minutes.

-

Causality: The C18 stationary phase resolves the metabolites based on hydrophobicity. M4, lacking the aliphatic valine group, elutes significantly earlier than M3. The 0.1% formic acid ensures the carboxylic acids remain fully protonated, preventing peak tailing and enhancing ionization efficiency in positive mode.

Step 4: HRMS Detection (Data-Dependent Acquisition)

-

Action: Operate the HRMS in positive Electrospray Ionization (ESI+) mode. Set a full scan range of m/z 100-600 with a resolution of 70,000, triggering ddMS2 scans for the exact masses of M3 and M4 using a mass defect filter.

-

Causality: This step creates a self-validating system . Sub-ppm mass accuracy isolates the theoretical[M+H]+ ions from isobaric matrix noise. Simultaneously, the ddMS2 fragmentation pattern unambiguously confirms structural connectivity (e.g., the m/z 109 fluorobenzyl tropylium ion), eliminating false positives[2].

Quantitative Data Summary

The physicochemical and analytical parameters critical for distinguishing these metabolites are summarized below to aid in method development and mass list generation.

| Parameter | AB-FUBINACA Metabolite 3 (M3) | Core Carboxylic Acid Metabolite (M4) |

| Chemical Name | N-[[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]carbonyl]-L-valine | 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid |

| CAS Number | 1877243-60-1 | 66687-07-8 |

| Formation Pathway | Terminal Amide Hydrolysis | Complete Side-Chain Cleavage |

| Primary Enzyme | Carboxylesterase 1 (CES1) | CYP450 / Amidases |

| Molecular Formula | C20H20FN3O3 | C15H11FN2O2 |

| Exact Mass [M+H]+ | 370.1561 | 271.0880 |

| Biomarker Specificity | High (Specific to AB/AMB-FUBINACA) | Low (Common to multiple SCRAs) |

References

-

Castaneto, M.S., et al. "Identification of AB-FUBINACA metabolites in human hepatocytes and urine using high-resolution mass spectrometry." Forensic Toxicology, 2015. 2

-

Cayman Chemical. "AB-FUBINACA metabolite 3 (CAS 1877243-60-1) Product Information." 1

-

LGC Standards. "AB-FUBINACA metabolite 4 Reference Standard." 3

-

University of Otago. "Metabolic interactions of synthetic cannabinoids: A focus on AMB-FUBINACA." 4

-

Kong, T.Y., et al. "Synthetic cannabinoids are substrates and inhibitors of multiple drug-metabolizing enzymes." BioKB, 2020. 5

Sources

Pharmacokinetics and Metabolic Profiling of the Synthetic Cannabinoid AB-FUBINACA: A Technical Guide

Executive Summary

The synthetic cannabinoid receptor agonist (SCRA) AB-FUBINACA (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide) presents significant challenges for forensic and clinical toxicology. Due to its rapid and extensive in vivo biotransformation, the parent compound is rarely detected in authentic urine specimens. Consequently, mapping its pharmacokinetic (PK) profile and identifying stable, downstream diagnostic biomarkers is an absolute prerequisite for confirming systemic exposure and understanding its toxicological mechanisms[1].

Physicochemical Properties & Baseline Pharmacokinetics

Understanding the baseline PK parameters of AB-FUBINACA provides the mechanistic basis for its rapid systemic clearance.

-

Lipophilicity: AB-FUBINACA exhibits a Log P range of 2.66–3.24, making it one of the least lipophilic SCRAs compared to analogs like AMB-CHMICA[2]. This relatively lower lipophilicity facilitates rapid hepatic uptake and subsequent biotransformation.

-

Clearance Rates: In vitro models classify AB-FUBINACA as an intermediate-to-high clearance drug. The intrinsic clearance (

) is highly matrix-dependent, reflecting the necessity of using intact cellular models to gauge true metabolic velocity[2].

Table 1: Quantitative Pharmacokinetic Parameters of AB-FUBINACA

| Parameter | Value | Biological Matrix |

| In vitro Half-life ( | 62.6 ± 4.0 min | Pooled Human Liver Microsomes (pHLM)[1] |

| Intrinsic Clearance ( | 13.7 ± 4.06 mL/min/kg | Pooled Human Liver Microsomes (pHLM)[2] |

| Intrinsic Clearance ( | 110 ± 34.5 mL/min/kg | Pooled Human Hepatocytes (pHHeps)[2] |

| Log P (Lipophilicity) | 2.66 – 3.24 | In silico prediction models[2] |

Biotransformation: Phase I and Phase II Pathways

The biotransformation of AB-FUBINACA is driven by a complex interplay of hepatic enzymes.

Phase I Metabolism: The dominant metabolic route is terminal amide hydrolysis, catalyzed by Carboxylesterases (CES1 and CES2)[3]. The structural vulnerability at the aminooxobutane moiety leads to the rapid formation of AB-FUBINACA carboxylic acid[1]. Secondary Phase I pathways include hydroxylation at the indazole ring and the alkyl chain, mediated primarily by Cytochrome P450 enzymes (CYP3A4, CYP3A5, and CYP2C19)[3]. Interestingly, unlike many other fluorinated SCRAs, defluorination does not occur to a significant degree[1].

Phase II Metabolism: The carboxylic acid and hydroxylated metabolites undergo acyl glucuronidation via UDP-glucuronosyltransferases (UGTs) to increase aqueous solubility for renal excretion[1],[3].

Fig 1: Primary Phase I and Phase II metabolic pathways of AB-FUBINACA.

Diagnostic Biomarkers for Toxicological Screening

Because terminal amide hydrolysis is the dominant pathway, N-dealkylated metabolites are non-specific across the indazole-carboxamide class and should not be used as definitive markers of consumption[4]. Instead, specific structural modifications must be targeted for accurate LC-MS/MS or GC-MS screening.

Table 2: Recommended Urinary Biomarkers for AB-FUBINACA Intake

| Metabolite | Formation Pathway | Diagnostic Utility |

| AB-FUBINACA carboxylic acid | Terminal amide hydrolysis (CES1/2) | Primary marker; highest abundance in authentic urine[1] |

| Hydroxy-AB-FUBINACA carboxylic acid | Amide hydrolysis + Hydroxylation | Highly specific secondary marker[1] |

| Dihydrodiol AB-FUBINACA | Epoxidation followed by hydrolysis | Confirmatory structural marker[1] |

| Carboxylic acid glucuronide | Amide hydrolysis + Glucuronidation | Phase II marker; requires β-glucuronidase cleavage for GC-MS[1] |

Self-Validating Experimental Protocol: LC-HRMS Metabolite Profiling

To accurately map these metabolites, researchers employ Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). The following protocol integrates strict internal validation mechanisms to ensure data integrity.

Causality in Experimental Design:

-

Why Hepatocytes over Microsomes? Pooled human hepatocytes (pHHeps) provide a complete, intact cellular enzymatic profile. Human liver microsomes (HLMs) often lack complete Phase II cofactors, leading to false-negative glucuronidation results,[2].

-

Why Quench with Ice-Cold Acetonitrile? Acetonitrile rapidly denatures proteins, instantly halting enzymatic activity to capture an accurate temporal snapshot of metabolism, while simultaneously precipitating proteins to protect the LC column from fouling[4].

-

The Role of the Positive Control: Incubating diclofenac in a parallel control well is mandatory. Monitoring the formation of 4'-hydroxydiclofenac (CYP2C9) and acyl-β-D-glucuronide diclofenac (UGT2B7) validates that the hepatocyte batch is enzymatically active. This ensures that any lack of drug metabolism is due to the drug's inherent stability, not dead or inactive cells[4].

Step-by-Step Methodology:

-

Preparation: Dissolve AB-FUBINACA in methanol, then dilute in Krebs-Henseleit Buffer (KHB) to a final concentration of 10 µmol/L[1].

-

Incubation: Combine 250 µL of the drug solution with 250 µL of pooled human hepatocyte suspension. Incubate in a 37ºC CO

incubator[4]. -

Temporal Sampling: Extract 500 µL aliquots at 0, 1, and 3 hours[4],[1].

-

Quenching & Extraction: Immediately add an equal volume of ice-cold acetonitrile to each aliquot. Centrifuge to pellet precipitated proteins and isolate the supernatant[4].

-

LC-QTOF-MS Analysis: Inject the supernatant into an LC-QTOF-MS system operating in positive-ion mode with Information-Dependent Acquisition (IDA) to capture full-scan MS and MS/MS fragmentation data[1].

-

Data Mining: Utilize mass defect filtering and neutral loss algorithms to identify predicted and unpredicted metabolites[1].

Fig 2: Step-by-step in vitro hepatocyte incubation and LC-HRMS analysis workflow.

Pharmacokinetic Drug-Drug Interactions (DDIs)

Understanding AB-FUBINACA's interaction with metabolic enzymes is crucial for predicting toxicity in poly-drug users. In vitro assays reveal that AB-FUBINACA is a competitive inhibitor of several key Cytochrome P450 enzymes. It inhibits CYP2C8, CYP2C9, CYP2C19, and CYP2D6 with

Clinical Implication: Co-administration of AB-FUBINACA with pharmaceuticals or other illicit substances metabolized by CYP2C9 or CYP2C19 could lead to dangerous systemic accumulation of the co-administered drugs, exacerbating toxicity[1],[3]. Interestingly, AB-FUBINACA does not significantly inhibit UGT enzymes, suggesting Phase II DDI risks are relatively low[1],[3].

References

-

[4] In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid. National Institutes of Health (PMC). URL:[Link]

-

[1] Identification of AB-FUBINACA metabolites in human hepatocytes and urine using high-resolution mass spectrometry. Forensic Toxicology / ResearchGate. URL:[Link]

-

New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. Frontiers in Chemistry. URL:[Link]

-

[3] In Vitro Interaction of AB-FUBINACA with Human Cytochrome P450, UDP-Glucuronosyltransferase Enzymes and Drug Transporters. Pharmaceutics (MDPI). URL:[Link]

-

[2] A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Molecules (MDPI). URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Weight and Fragmentation Patterns of N-desmethyl-sildenafil

Introduction

In the landscape of drug development and metabolic studies, the precise characterization of metabolites is paramount. Understanding the biotransformation of a parent drug into its metabolites is critical for evaluating its efficacy, safety, and pharmacokinetic profile. This guide provides an in-depth technical overview of the analytical methodologies used to determine the molecular weight and elucidate the fragmentation patterns of a key metabolite. For the purpose of this guide, we will focus on N-desmethyl-sildenafil (also known as UK-103,320), the primary active metabolite of sildenafil.[1] Sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5), is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2C9, leading to the formation of N-desmethyl-sildenafil.[2][3] This metabolite itself exhibits significant pharmacological activity, making its accurate identification and quantification essential for comprehensive pharmacokinetic and pharmacodynamic assessments.[1]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the core principles of mass spectrometry, provide detailed experimental protocols, and explain the causal relationships behind analytical choices, ensuring a blend of theoretical knowledge and practical application.

Part 1: Accurate Mass Measurement and Molecular Weight Determination

The foundational step in characterizing any metabolite is the unambiguous determination of its molecular weight. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing a level of mass accuracy that allows for the confident determination of the elemental composition of an unknown compound.

The Principle of Electrospray Ionization (ESI)

To analyze a molecule by mass spectrometry, it must first be converted into a gas-phase ion.[4] Electrospray Ionization (ESI) is a "soft" ionization technique, ideal for analyzing thermally labile or non-volatile molecules like N-desmethyl-sildenafil without causing in-source fragmentation.[5][6] The process involves applying a high voltage to a liquid sample as it is introduced through a fine capillary.[7] This creates a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases until they eject gas-phase ions.[5][6] In positive ion mode, which is typically used for compounds like N-desmethyl-sildenafil containing basic nitrogen atoms, this process results in the formation of a protonated molecule, denoted as [M+H]⁺.[4]

Determining the Elemental Composition

N-desmethyl-sildenafil has the chemical formula C₂₁H₂₈N₆O₄S.[8][9][10] The theoretical monoisotopic mass of the neutral molecule is calculated by summing the masses of the most abundant isotopes of each element. Using a high-resolution mass spectrometer (e.g., an Orbitrap or a Time-of-Flight (TOF) analyzer), the protonated molecule [M+H]⁺ can be measured with high mass accuracy.

The expected m/z value for the [M+H]⁺ ion of N-desmethyl-sildenafil is 461.1971 . The ability of HRMS to measure this value to within a few parts per million (ppm) of the theoretical mass provides strong evidence for the elemental composition and confirms the identity of the metabolite.

| Parameter | Value | Source(s) |

| Chemical Formula | C₂₁H₂₈N₆O₄S | [8][9][10] |

| Formula Weight (Average) | 460.6 g/mol | [8][9] |

| Molecular Weight (Monoisotopic) | 460.55 | [3][10][11] |

| Theoretical m/z of [M+H]⁺ | 461.1971 | Calculated |

| Observed m/z of [M+H]⁺ | ~461.3 - 461.5 | [12][13][14] |

Note: The observed m/z values in some literature may be reported with lower resolution, but they consistently correspond to the protonated molecule of N-desmethyl-sildenafil.

Part 2: Elucidation of Fragmentation Patterns via Tandem Mass Spectrometry (MS/MS)

While accurate mass measurement confirms the elemental composition, it does not provide structural information. Tandem mass spectrometry (MS/MS) is employed to fragment the molecule and generate a characteristic "fingerprint" that can be used for structural elucidation and highly specific quantification.

The Principle of Collision-Induced Dissociation (CID)

Collision-Induced Dissociation (CID) is a widely used technique to fragment ions in the gas phase.[15][16] In this process, the mass-selected precursor ion (in this case, the [M+H]⁺ ion of N-desmethyl-sildenafil at m/z 461.2) is accelerated and collided with an inert gas (such as argon or nitrogen).[15][16] This collision converts some of the ion's kinetic energy into internal energy, which leads to the breaking of chemical bonds and the formation of smaller product ions.[15] The resulting product ions are then mass-analyzed to generate the MS/MS spectrum.

The fragmentation of a molecule during CID is not random; it follows predictable chemical pathways, often involving the cleavage of the weakest bonds or rearrangements to form stable product ions.[17] By carefully analyzing the masses of the product ions, the structure of the original molecule can be pieced together.

Fragmentation Pathway of N-desmethyl-sildenafil

The MS/MS spectrum of N-desmethyl-sildenafil is characterized by several key product ions that provide structural information. The precursor ion for MS/MS analysis is the protonated molecule at m/z 461.2 .[12][13][14]

A dominant and highly characteristic product ion is observed at m/z 283.2-283.4 .[13][14][18] This ion is also a major fragment in the parent drug, sildenafil, indicating that it originates from the core pyrazolopyrimidine structure.[19] The formation of this ion involves the cleavage of the bond connecting the phenylsulfonyl group to the pyrazolopyrimidine ring system.

Other significant product ions can be used to confirm the structure of the piperazine ring and the N-desmethyl modification. The fragmentation pattern provides a unique signature for N-desmethyl-sildenafil, allowing it to be distinguished from sildenafil and other related compounds.[19]

| Precursor Ion (m/z) | Major Product Ion (m/z) | Proposed Neutral Loss | Source(s) |

| 461.2 | 283.2 - 283.4 | C₈H₁₆N₂O₂S | [13][14][18] |

Below is a proposed fragmentation pathway for N-desmethyl-sildenafil.

Caption: Proposed fragmentation pathway of N-desmethyl-sildenafil.

Part 3: Experimental Protocol for LC-MS/MS Analysis

This section provides a detailed, step-by-step methodology for the quantification of N-desmethyl-sildenafil in a biological matrix, such as human plasma. This protocol is a composite based on established methods and serves as a robust starting point for method development.[2][13][20]

Sample Preparation: Protein Precipitation

The objective of sample preparation is to remove interfering substances from the plasma matrix that could suppress the ionization of the analyte or contaminate the LC-MS system. Protein precipitation is a rapid and effective method for this purpose.[2][20]

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of an internal standard working solution (e.g., sildenafil-d8 or N-desmethyl-sildenafil-d8) to correct for variability in extraction and ionization.[13][14]

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[2]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2]

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[2]

Liquid Chromatography (LC) Conditions

Chromatographic separation is necessary to resolve N-desmethyl-sildenafil from its parent drug, sildenafil, and other endogenous plasma components prior to mass analysis.[1]

-

Column: A C18 reverse-phase column is commonly used (e.g., 50 mm x 2.1 mm, 1.7-3.5 µm particle size).[2][20]

-

Mobile Phase A: 0.1% formic acid in water or 2-10 mM ammonium formate in water.[13][20] The acidic modifier promotes protonation of the analyte.

-

Mobile Phase B: Acetonitrile containing 0.1% formic acid.[13]

-

Gradient Elution: A typical gradient would start with a high percentage of aqueous mobile phase (e.g., 95% A), ramp to a high percentage of organic mobile phase (e.g., 95% B) to elute the analyte, and then return to the initial conditions to re-equilibrate the column.[2]

-

Injection Volume: 5 - 10 µL.

Mass Spectrometry (MS) Conditions

The mass spectrometer is set up to specifically detect and quantify N-desmethyl-sildenafil using Multiple Reaction Monitoring (MRM).

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode.[14]

-

MRM Transition: The mass spectrometer is programmed to isolate the precursor ion of N-desmethyl-sildenafil (m/z 461.2) and detect a specific product ion (m/z 283.3).[13][14] This highly selective detection method, known as Multiple Reaction Monitoring (MRM), minimizes background noise and enhances sensitivity.[13][14]

-

Internal Standard MRM Transition: A separate MRM transition is monitored for the internal standard (e.g., m/z 483.3 → m/z 108.1 for sildenafil-d8).[13][20]

-

Collision Gas: Argon or Nitrogen.

-

Collision Energy: This parameter must be optimized for the specific instrument to maximize the signal of the product ion. It typically ranges from 20-40 eV.

Caption: Experimental workflow for the LC-MS/MS analysis of N-desmethyl-sildenafil.

Conclusion

The comprehensive analysis of metabolites like N-desmethyl-sildenafil is a multi-faceted process that relies on the power of modern analytical techniques. By combining the high mass accuracy of HRMS for molecular weight determination with the structural elucidating capabilities of tandem mass spectrometry, researchers can confidently identify and characterize metabolites. The detailed LC-MS/MS protocol provided herein offers a robust framework for the sensitive and selective quantification of N-desmethyl-sildenafil in complex biological matrices, which is fundamental for advancing our understanding of drug metabolism and ensuring the development of safe and effective therapeutics.

References

- BenchChem. (2025). Application Note: Quantification of Sildenafil and its Metabolites using Desmethyl Thiosildenafil-d8 by LC-MS/MS. Benchchem.

- Lewis, R. J., et al. (n.d.). A novel method for the determination of sildenafil (Viagra®) and its metabolite in postmortem specimens using LC/MS/MS and LC/MS/MS/MS.

- Zou, J. J., et al. (2020). Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method. PubMed.

- Phenomenex. (n.d.). LC-MS/MS Separation of Sildenafil and its Metabolite N-Desmethylsildenafil Using the Kinetex® 2.6 µm Biphenyl Column and Luna. Phenomenex.

- Dendeni, M., et al. (2015). Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. Analytical Methods.

- Cayman Chemical. (n.d.). N-desmethyl Sildenafil (UK-103320, CAS Number: 139755-82-1). Cayman Chemical.

- Biomol.com. (n.d.). N-desmethyl Sildenafil | CAS 139755-82-1 | Cayman Chemical. Biomol.com.

- TargetMol. (n.d.). N-Desmethyl Sildenafil | Drug Metabolite. TargetMol.

- Santa Cruz Biotechnology. (n.d.). N-Desmethyl Sildenafil | CAS 139755-82-1. SCBT.

- Ho, C. S., et al. (2003).

- MedChemExpress. (n.d.). N-Desmethyl Sildenafil (Desmethylsildenafil). MedChemExpress.com.

- Wax Studios. (n.d.).

- Wikipedia. (n.d.).

- Bitesize Bio. (2025). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio.

- Analytica Chimica Acta. (2022). Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry. PubMed.

- Wiley-VCH. (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley Online Library.

- Creative Proteomics. (n.d.). Electrospray Ionization.

- Smith, D. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Longdom Publishing.

- ResearchGate. (2022). (PDF) Radical Fragment Ions in Collision-Induced Dissociation Mass Spectrometry.

- Thermo Fisher Scientific. (2025).

- ResearchGate. (n.d.). (PDF) Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study.

- Lee, J., et al. (2009).

- Liu, G., et al. (2021).

- ResearchGate. (n.d.). Chromatogram with N -desmethylsildenafil, sildenafil e quinoxaline....

Sources

- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N-Desmethyl Sildenafil | Drug Metabolite | TargetMol [targetmol.com]

- 4. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wax-studios.com [wax-studios.com]

- 6. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 7. bitesizebio.com [bitesizebio.com]

- 8. caymanchem.com [caymanchem.com]

- 9. N-desmethyl Sildenafil | CAS 139755-82-1 | Cayman Chemical | Biomol.com [biomol.com]

- 10. scbt.com [scbt.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. faa.gov [faa.gov]

- 13. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 16. longdom.org [longdom.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Structural determination of sildenafil and its analogues in dietary supplements by fast-atom bombardment collision-induced dissociation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Metabolic Profiling and Forensic Detection of AB-FUBINACA

The following technical guide is structured to provide an authoritative, application-focused review of AB-FUBINACA metabolic profiling. It is designed for researchers and forensic toxicologists, moving beyond simple literature summary to actionable experimental strategies.

Executive Summary

AB-FUBINACA is a potent synthetic cannabinoid (indazole-3-carboxamide type) originally developed by Pfizer but repurposed as a recreational novel psychoactive substance (NPS). Unlike

For forensic and clinical researchers, metabolic profiling is the critical bottleneck . The parent compound is rapidly metabolized and rarely detectable in urine. This guide synthesizes the latest data on AB-FUBINACA biotransformation, defining the causal enzymatic pathways and establishing the AB-FUBINACA carboxylic acid (M3) and Indazole-3-carboxylic acid (M4) as the primary targets for LC-MS/MS validation.

Chemical Identity and Pharmacological Context

Understanding the structural lability of AB-FUBINACA is a prerequisite for designing extraction protocols.

-

IUPAC Name: N-[(1S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxamide

-

Core Structure: Indazole ring linked to a valinamide moiety.

-

Key Structural Vulnerabilities:

-

Terminal Primary Amide: Susceptible to rapid enzymatic hydrolysis.

-

Amide Linker: Susceptible to cleavage, detaching the valine group entirely.

-

Fluorobenzyl Moiety: Resistant to defluorination (unlike 5F-pentyl analogs), making the fluorobenzyl group a stable structural tag during fragmentation.

-

Metabolic Pathways and Mechanisms

The metabolism of AB-FUBINACA in humans is dominated by hydrolysis rather than oxidative degradation. This contrasts with earlier naphthoylindole cannabinoids (e.g., JWH-018), where hydroxylation was the primary driver.

Primary Biotransformations

-

Terminal Amide Hydrolysis (Major Pathway):

-

Enzyme: Carboxylesterases (CES1) and amidases.

-

Mechanism: The terminal amide of the valinamide side chain is hydrolyzed to a carboxylic acid.

-

Product: AB-FUBINACA carboxylic acid (M3) .[1] This is the most abundant metabolite in urine.

-

-

Linker Hydrolysis (Tissue-Specific):

-

Mechanism: Cleavage of the amide bond connecting the indazole core to the valine moiety.

-

Product: 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid (M4) . Recent studies indicate this is a major marker in solid tissues (liver, kidney) and post-mortem samples.

-

-

Hydroxylation (Phase I Minor):

-

Glucuronidation (Phase II):

-

Enzymes: UGT1A1, UGT1A9.[3]

-

Mechanism: Conjugation of the M3 carboxylic acid or hydroxylated metabolites.

-

Visualizing the Pathway

The following diagram illustrates the degradation hierarchy, distinguishing between urinary and tissue markers.

Caption: Figure 1. Metabolic cascade of AB-FUBINACA. M3 is the primary target for urine screening, while M4 accumulates in solid organs.

Analytical Methodologies & Experimental Protocols

Sample Matrix Selection[6]

-

Urine: The parent compound is negligible (<1%).[6] You must target the M3 metabolite.

-

Blood/Plasma: Parent compound is detectable but unstable at room temperature.

-

Liver Microsomes (HLM) vs. Hepatocytes:

LC-MS/MS Protocol (Validated Parameters)

The following parameters are synthesized from high-confidence forensic literature.

Table 1: MRM Transitions for Detection

| Compound | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Retention Relative to Parent |

| AB-FUBINACA (Parent) | 369.2 | 253.1 | 109.1 | 1.00 |

| M3 (Carboxylic Acid) | 370.2 | 253.1 | 109.1 | 0.65 (Earlier eluting) |

| M4 (Indazole Acid) | 271.1 | 109.1 | 253.1 | 0.85 |

| Hydroxy-Metabolite | 385.2 | 269.1 | 109.1 | 0.50 - 0.60 |

Note on Fragmentation:

The fragment at

Experimental Workflow: In Vitro Incubation

To generate metabolite standards or verify pathways in-house, follow this self-validating workflow.

Caption: Figure 2. Standardized workflow for in vitro metabolite generation and identification.

Stability and Handling

One of the most common errors in AB-FUBINACA analysis is sample degradation during storage.

-

Thermal Instability: The terminal amide is prone to hydrolysis even ex vivo.

-

Storage Rule: Blood and urine samples must be stored at -20°C immediately.

-

Freeze-Thaw: Avoid repeated freeze-thaw cycles. Data indicates >10% degradation after 3 cycles for similar indazole-carboxamides.

References

-

Identification of AB-FUBINACA metabolites in human hepatocytes and urine using high-resolution mass spectrometry. Source: Forensic Toxicology (2016).[6] URL:[Link]

-

Quantification of Major Metabolites of AB-FUBINACA in Solid Tissues Obtained from an Abuser. Source: Journal of Analytical Toxicology (2021). URL:[Link]

-

In Vitro Interaction of AB-FUBINACA with Human Cytochrome P450, UDP-Glucuronosyltransferase Enzymes and Drug Transporters. Source: Molecules (2020).[13][14] URL:[Link]

-

Differentiation of AB-FUBINACA and its five positional isomers using liquid chromatography–electrospray ionization-linear ion trap mass spectrometry. Source: Forensic Toxicology (2018).[14] URL:[Link]

-

Critical Review Report: AB-FUBINACA. Source: WHO Expert Committee on Drug Dependence (2019).[15] URL:[Link]

Sources

- 1. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]

- 2. Inhibitory Effect of AB-PINACA, Indazole Carboxamide Synthetic Cannabinoid, on Human Major Drug-Metabolizing Enzymes and Transporters [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Interaction of AB-FUBINACA with Human Cytochrome P450, UDP-Glucuronosyltransferase Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Interaction of AB-FUBINACA with Human Cytochrome P450, UDP-Glucuronosyltransferase Enzymes and Drug Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Quantification of Major Metabolites of AB-FUBINACA in Solid Tissues Obtained from an Abuser - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Analysis of Synthetic Cannabinoids and Metabolites: Adding New Compounds to an Existing LC-MS/MS Method [discover.restek.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. ecddrepository.org [ecddrepository.org]

Methodological & Application

LC-MS/MS method development for AB-FUBINACA metabolite 3 detection

Application Note: Robust LC-MS/MS Method Development for the Detection and Quantification of AB-FUBINACA Metabolite 3 in Biological Matrices

Introduction & Clinical Significance

The rapid proliferation of indazole-based synthetic cannabinoids (SCs) requires highly adaptive toxicological screening methods. AB-FUBINACA is extensively metabolized in vivo, rendering the parent compound nearly undetectable in human urine[1]. Consequently, forensic and clinical laboratories must target its major metabolites to confirm exposure.

AB-FUBINACA metabolite 3 (CAS 1877243-60-1)—chemically defined as N-[[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]carbonyl]-L-valine—is the primary product of terminal amide hydrolysis. It serves as the definitive, long-lasting urinary biomarker for both AB-FUBINACA and MMB-FUBINACA consumption[2],[3]. This application note details a validated, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol utilizing Supported Liquid Extraction (SLE) to accurately quantify this critical biomarker.

Figure 1: Metabolic pathway of AB-FUBINACA to Metabolite 3 via amide hydrolysis.

Scientific Rationale & Methodological Design (E-E-A-T)

Developing a robust LC-MS/MS assay for Metabolite 3 requires overcoming specific matrix interferences and isomeric overlaps. Every step in this protocol is designed as a self-validating system to ensure absolute data integrity.

Sample Preparation: Why Supported Liquid Extraction (SLE)? Traditional Liquid-Liquid Extraction (LLE) is labor-intensive and highly prone to emulsion formation, while Solid Phase Extraction (SPE) often requires complex, multi-step wash procedures. We utilize Supported Liquid Extraction (SLE) using a diatomaceous earth solid support. SLE mimics the thermodynamic partitioning efficiency of LLE but spreads the aqueous sample over a highly porous matrix. This maximizes the surface area for the organic extraction solvent, completely eliminating emulsions, reducing solvent volumes, and significantly minimizing phospholipid-induced ion suppression[1],[4].

Chromatographic Strategy: The Biphenyl Advantage Synthetic cannabinoids frequently present as closely related positional isomers that co-elute on standard hydrophobic C18 columns. To resolve this, we employ a Biphenyl stationary phase. The biphenyl rings provide orthogonal selectivity via robust π-π interactions with the indazole core and fluorobenzyl moiety of Metabolite 3, ensuring baseline resolution from isobaric interferences[5].

Mass Spectrometry: Mechanistic Fragmentation Operating in Positive Electrospray Ionization (ESI+), Metabolite 3 yields a protonated precursor [M+H]+ at m/z 370.2. Collision-induced dissociation (CID) produces a highly stable quantifier ion at m/z 253.1, resulting from the cleavage of the valine moiety. A secondary qualifier ion at m/z 109.0 corresponds to the fluorobenzyl cation, providing high-confidence structural confirmation[6].

Materials and Reagents

-

Reference Standards: AB-FUBINACA metabolite 3 (≥98% purity, 100 μg/mL in acetonitrile)[2],[3].

-

Internal Standard (IS): AB-FUBINACA-d4 (100 ng/mL in methanol).

-

Enzyme: Recombinant β-glucuronidase (≥100,000 units/mL).

-

Solvents: LC-MS grade Water, Acetonitrile (ACN), Methyl tert-butyl ether (MTBE), and Formic Acid.

-

Consumables: Biotage ISOLUTE® SLE+ 400 µL capacity columns or 96-well plates.

Step-by-Step Experimental Protocol

Sample Pre-treatment and SLE Extraction Workflow

To ensure a self-validating system, every batch must include matrix-matched calibrators and a deuterated internal standard to correct for extraction losses and matrix effects[4].

-

Enzymatic Hydrolysis: Aliquot 200 µL of human urine into a clean tube. Add 10 µL of IS (100 ng/mL) and 50 µL of β-glucuronidase. Incubate at 55°C for 30 minutes to cleave glucuronide conjugates.

-

Acidification (Critical Step): Add 200 µL of 0.1% Formic Acid in water. Causality: Metabolite 3 contains a terminal carboxylic acid. Acidifying the sample drops the pH below the molecule's pKa, ensuring the metabolite is fully protonated (neutral). This maximizes its partition coefficient into the non-polar organic elution solvent.

-

SLE Loading: Apply the 450 µL pre-treated sample to the SLE+ column. Apply a gentle vacuum (-0.2 bar) for 5 seconds to initiate flow. Allow exactly 5 minutes for the sample to completely absorb into the diatomaceous earth support.

-

Elution: Apply 2 x 1 mL of MTBE. Allow gravity flow for 5 minutes after each aliquot, followed by a brief vacuum pulse to collect the final drops.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (90% A / 10% B), vortex for 30 seconds, and transfer to an autosampler vial.

Figure 2: Step-by-step SLE and LC-MS/MS workflow for Metabolite 3 extraction.

LC-MS/MS Analytical Conditions

-

Analytical Column: Restek Raptor Biphenyl (2.1 x 100 mm, 2.7 µm) maintained at 40°C[5].

-

Mobile Phase A: 0.1% Formic Acid in LC-MS Water.

-

Mobile Phase B: 0.1% Formic Acid in LC-MS Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient Program:

-

0.0 - 1.0 min: 10% B

-

1.0 - 5.0 min: Linear ramp to 95% B

-

5.0 - 6.5 min: Hold at 95% B (Column wash)

-

6.5 - 6.6 min: Return to 10% B

-

6.6 - 8.5 min: Re-equilibration

-

Quantitative Data & Method Validation

Table 1: Optimized MRM Transitions and MS Parameters

| Analyte | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (V) |

| AB-FUBINACA Metabolite 3 | 370.2 | 253.1 | 109.0 | 20 / 45 |

| AB-FUBINACA (Parent) | 369.2 | 253.1 | 109.0 | 20 / 45 |

| AB-FUBINACA-d4 (IS) | 373.2 | 257.1 | 109.0 | 20 / 45 |

Note: Monitored in Positive ESI mode. Capillary voltage set to 3000 V, gas temperature 325 °C[6].

Table 2: Method Validation Summary (Based on ASB Standard 036)

| Validation Parameter | Result / Metric | Acceptance Criteria |

| Linear Dynamic Range | 0.5 – 100 ng/mL | R² ≥ 0.995 |

| Limit of Quantitation (LOQ) | 0.5 ng/mL | S/N ≥ 10:1 |

| Extraction Recovery (SLE) | > 88% | Consistent across range |

| Matrix Effect (Ion Suppression) | < 12% | ± 25% |

| Intra-day Precision (%CV) | 4.2% – 7.8% | ≤ 15% |

Stability Insight: AB-FUBINACA metabolite 3 exhibits excellent stability in preserved biological matrices for up to 30 days at 4°C. However, noticeable degradation and isomer conversion can occur at room temperature, necessitating immediate refrigeration post-collection[4].

References[2] Title: AB-FUBINACA metabolite 3 solution 100 μg/mL in acetonitrile, certified reference material, ampule of 1 mL, Cerilliant® | Sigma-Aldrich

Source: sigmaaldrich.com URL:[3] Title: AB-FUBINACA metabolite 3 (CAS 1877243-60-1) - Cayman Chemical Source: caymanchem.com URL:[1] Title: Evaluation and comparison of various sample preparation techniques for the analysis and quantitation of THC, synthetic cannabino - OpenBU Source: bu.edu URL:[5] Title: Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS | Journal of Analytical Toxicology | Oxford Academic Source: oup.com URL:[4] Title: Long-term Stability of Synthetic Cannabinoids in Biological Matrices Source: ojp.gov URL:[6] Title: Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography–tandem mass spectrometry - PMC Source: nih.gov URL:

Sources

- 1. open.bu.edu [open.bu.edu]

- 2. AB-FUBINACA metabolite 3 solution 100 μg/mL in acetonitrile, certified reference material, ampule of 1 mL, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]

- 3. caymanchem.com [caymanchem.com]

- 4. ojp.gov [ojp.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

solid phase extraction (SPE) protocols for synthetic cannabinoids in urine

Application Note: High-Performance Solid Phase Extraction (SPE) Strategies for Synthetic Cannabinoids in Urine

Executive Summary: The "Cat and Mouse" Analytical Challenge

The analysis of synthetic cannabinoids (SCs) in urine represents one of the most volatile challenges in forensic toxicology. Unlike traditional Δ9-THC, which follows a predictable metabolic pathway to THCCOOH, SCs are a chemically diverse class (indoles, indazoles, carbazoles) that undergo rapid structural modification by illicit manufacturers to evade legislative bans.

The Core Problem:

-

Metabolic Complexity: Parent compounds are rarely found in urine. The primary targets are Phase I metabolites (hydroxylated and carboxylated forms) and their Phase II glucuronide conjugates.

-

Matrix Interference: Urine contains high concentrations of salts, urea, and endogenous pigments that suppress ionization in LC-MS/MS.

-

Chemical Diversity: A single extraction method must capture compounds with varying pKa values and polarities.

This guide presents two distinct, field-validated SPE protocols:

-

Protocol A (Universal Screen): Uses Polymeric Reversed-Phase (HLB) sorbent to capture the widest range of analogs (parents and metabolites).

-

Protocol B (Metabolite-Specific): Uses Mixed-Mode Anion Exchange (MAX) to selectively isolate carboxylic acid metabolites, providing the highest sample cleanliness for the most common urinary markers.

Critical Pre-Analytical Considerations

Before extraction, two factors determine the success of the assay: Hydrolysis and Container Sorption .

Enzymatic Hydrolysis

SCs are heavily excreted as glucuronide conjugates. Failure to hydrolyze these bonds results in false negatives.

-

Enzyme Choice: Recombinant

-glucuronidase is recommended over Helix pomatia or E. coli due to faster kinetics and cleaner conversion profiles at moderate temperatures (avoiding thermal degradation of labile SCs). -

Internal Standards: Deuterated internal standards (e.g., JWH-018 N-pentanoic acid-d5) must be added prior to hydrolysis to account for enzymatic efficiency and matrix effects.

Adsorptive Losses (The "Sticky" Trap)

Synthetic cannabinoids are highly lipophilic (LogP 4–8). They rapidly adsorb to untreated polypropylene and glass surfaces.

-

Mitigation: Use silanized glass or polypropylene containers. Avoid multiple transfer steps. Keep samples frozen (-20°C) until analysis to minimize adsorption kinetics.

Mechanism of Action & Workflow Visualization

The following diagram illustrates the decision matrix between the two protocols and the chemical mechanisms involved.

Figure 1: Decision tree for selecting the appropriate SPE mechanism based on analytical goals.

Protocol A: The "Universal" Screen (Polymeric HLB)

Objective: Capture the broadest range of synthetic cannabinoids (neutral parents, hydroxylated metabolites, and carboxylated metabolites) when the specific target list is evolving. Sorbent: Hydrophilic-Lipophilic Balanced (HLB) Copolymer (e.g., Waters Oasis HLB, Phenomenex Strata-X).

Reagents:

-

Hydrolysis Buffer: 1M Ammonium Acetate (pH 5.0) or Phosphate Buffer (pH 6.8).[1]

-

Wash Solvent: 5% Methanol in Water.[2]

-

Elution Solvent: Methanol:Acetonitrile (50:50).[3]

Step-by-Step Procedure:

-

Sample Preparation:

-

Aliquot 1 mL Urine.[4]

-

Add 20 µL Internal Standard Mix.

-

Add 1 mL Hydrolysis Buffer +

-glucuronidase enzyme. -

Incubate (Time/Temp depend on enzyme; e.g., 30 min at 60°C for H. pomatia or 15 min at RT for recombinant).

-

Crucial: Centrifuge at 3000 x g for 5 mins to pellet particulates.

-

-

SPE Conditioning (Optional for Polymeric, but Recommended):

-

Load:

-

Load the hydrolyzed supernatant at a slow flow rate (1-2 mL/min). Fast loading causes breakthrough of hydrophobic compounds.

-

-

Wash:

-

Add 2 mL 5% Methanol in Water .

-

Rationale: Removes salts, urea, and highly polar interferences. Do not exceed 5% organic, or you risk eluting polar hydroxylated metabolites.

-

Dry cartridge under high vacuum for 5 minutes.

-

-

Elution:

-

Elute with 2 x 1 mL Methanol:Acetonitrile (50:50) .

-

Note: A dual-solvent elution ensures solubility of both polar metabolites and highly lipophilic parent compounds.

-

-

Post-Extraction:

-

Evaporate to dryness under Nitrogen at 40°C.[4]

-

Reconstitute in 100 µL Mobile Phase (50:50 Water:MeOH).

-